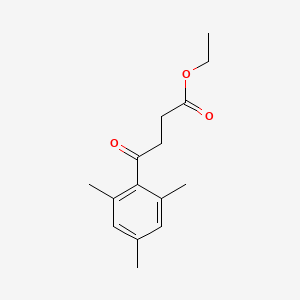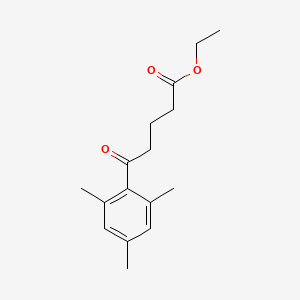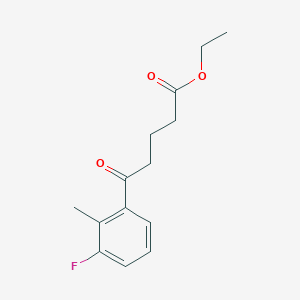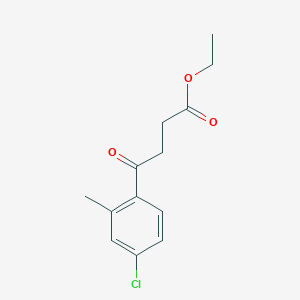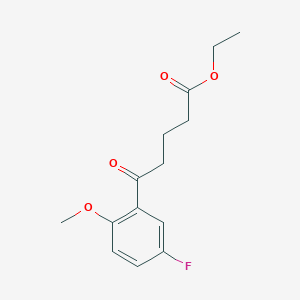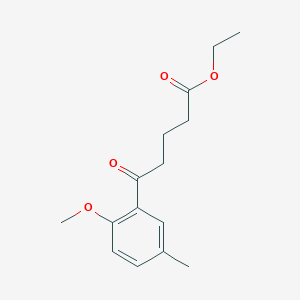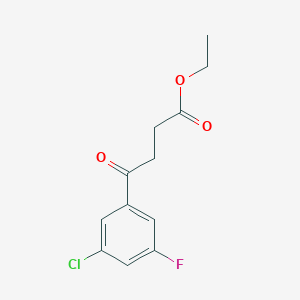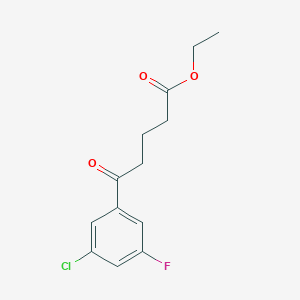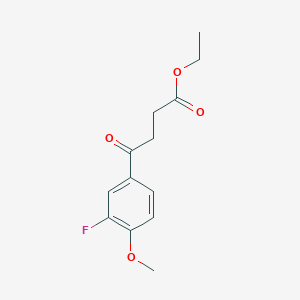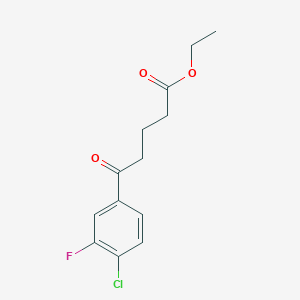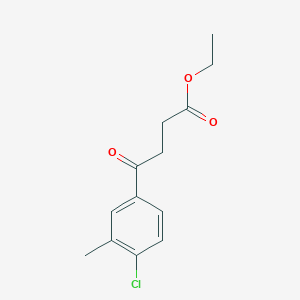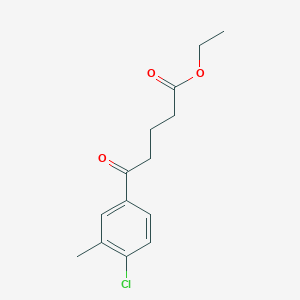
2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is a chemical compound with the molecular formula C13H14F2O3 and a molecular weight of 256.25 . It is a white solid and its IUPAC name is 1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone .
Molecular Structure Analysis
The InChI code for 2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is 1S/C13H14F2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Synthesis
- Difluorinated alkenoates, including compounds similar to 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone, react rapidly with furans, showing a distinct reaction pattern that is further elucidated by density functional theory (DFT) calculations. These reactions are significant in the synthesis of various organic compounds (Griffith et al., 2006).
Fluorinated Compound Development
- The formation of fluorinated compounds through reactions involving hexafluoropropylene oxide indicates the potential for developing novel fluorinated functions, which could include derivatives of 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (Coe et al., 1999).
Microwave- and Ultrasound-Assisted Synthesis
- Techniques such as microwave and ultrasound-assisted synthesis have been applied to the semisynthesis of methoxylated propiophenones, a category that may include 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. This demonstrates the efficiency and practicality of these methods in organic synthesis (Joshi, Sharma, & Sinha, 2005).
Fluorescence Probes and Reactive Oxygen Species Detection
- Novel fluorescence probes have been developed for detecting reactive oxygen species, an area where derivatives of 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone might have potential applications (Setsukinai et al., 2003).
Liquid Crystal Development
- The synthesis of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units showcases the potential use of 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone in the development of new materials with specific mesomorphic properties (Guixiang et al., 2003).
Molecular Structure Analysis
- The analysis of molecular structures, such as the study of the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone, provides insights into the biological activity of similar compounds (Allen, Trotter, & Rogers, 1971).
Catalytic Cleavage
- The catalytic cleavage of substituted 1,3-dioxanes, including compounds structurally related to 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone, is crucial in producing various organic compounds (Červený, Marhoul, & Růžička, 1977).
Bioremediation Applications
- Studies on laccase from Fusarium incarnatum UC-14 in the bioremediation of environmental pollutants like Bisphenol A indicate a potential role for similar compounds in environmental cleanup efforts (Chhaya & Gupte, 2013).
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-9-2-3-10(11(15)8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBUSIFHQVMLDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645959 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone | |
CAS RN |
884504-25-0 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326087.png)
![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)
